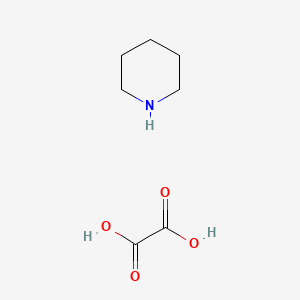
oxalic acid;piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid and piperidine are two distinct compounds that, when combined, form a unique chemical entity. Oxalic acid is a dicarboxylic acid with the formula ( \text{C}_2\text{H}_2\text{O}_4 ), known for its strong acidic properties and ability to act as a reducing agent . Piperidine, on the other hand, is a six-membered heterocyclic amine with the formula ( \text{C}5\text{H}{11}\text{N} ), characterized by its nitrogen atom within the ring structure . The combination of these two compounds can lead to various chemical reactions and applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxalic acid can be synthesized through the oxidation of carbohydrates or glucose using nitric acid. Industrially, it is produced by the oxidation of ethylene glycol with nitric acid . Piperidine is typically synthesized by the hydrogenation of pyridine over a molybdenum disulfide catalyst . Another method involves the reduction of pyridine using sodium in ethanol .
Industrial Production Methods
Oxalic acid is produced on an industrial scale by the oxidation of carbohydrates or ethylene glycol. Piperidine is produced industrially by the hydrogenation of pyridine, which is a more efficient and scalable method .
Análisis De Reacciones Químicas
Types of Reactions
Oxalic acid undergoes various reactions, including:
Oxidation: Oxalic acid can be oxidized to carbon dioxide and water.
Reduction: It acts as a reducing agent in many chemical reactions.
Substitution: It can participate in esterification reactions to form oxalates.
Piperidine undergoes:
Nucleophilic substitution: Due to the presence of a nitrogen atom, piperidine can act as a nucleophile in substitution reactions.
Cyclization: Piperidine can be synthesized through cyclization reactions involving primary amines and diols.
Common Reagents and Conditions
Oxalic Acid: Common reagents include nitric acid for oxidation and sodium ethoxide for deprotonation.
Piperidine: Common reagents include hydrogen gas for hydrogenation and sodium for reduction.
Major Products Formed
Aplicaciones Científicas De Investigación
Oxalic acid and piperidine have diverse applications in scientific research:
Mecanismo De Acción
Oxalic Acid
Oxalic acid acts primarily as a reducing agent. It can chelate metal ions, which is useful in various industrial and biological processes .
Piperidine
Piperidine exerts its effects through various mechanisms, including:
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: Similar to piperidine but with an aromatic ring structure.
Dihydropyridine: Similar to piperidine but with two hydrogen atoms added to the ring.
Uniqueness
Oxalic Acid: Unique due to its strong acidic properties and ability to act as a reducing agent.
Piperidine: Unique due to its nitrogen-containing heterocyclic structure, which imparts significant biological activity.
Conclusion
Oxalic acid and piperidine are versatile compounds with significant applications in chemistry, biology, medicine, and industry. Their unique chemical properties and reactivity make them valuable in various scientific and industrial processes.
Propiedades
Número CAS |
92302-98-2 |
|---|---|
Fórmula molecular |
C7H13NO4 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
oxalic acid;piperidine |
InChI |
InChI=1S/C5H11N.C2H2O4/c1-2-4-6-5-3-1;3-1(4)2(5)6/h6H,1-5H2;(H,3,4)(H,5,6) |
Clave InChI |
WLCAJVVSNAVBSM-UHFFFAOYSA-N |
SMILES canónico |
C1CCNCC1.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)

![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)
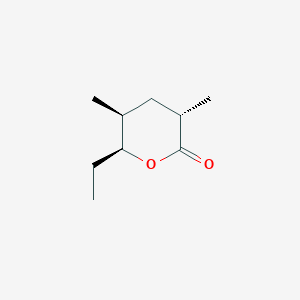
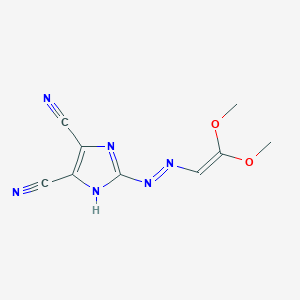
stannane](/img/structure/B14351820.png)
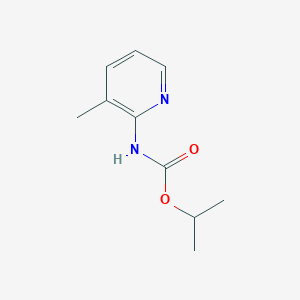

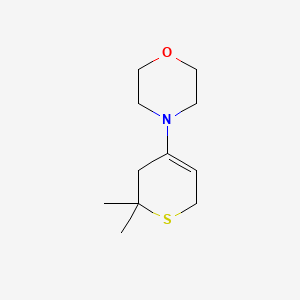

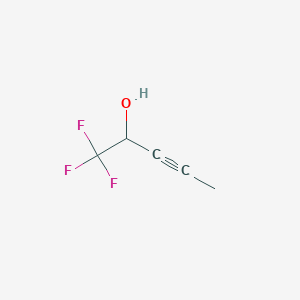
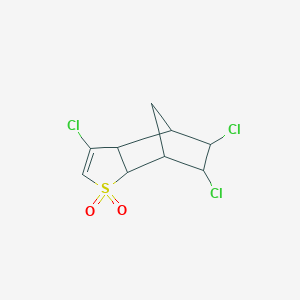
![[(tert-Butylsulfanyl)methyl]carbamyl fluoride](/img/structure/B14351854.png)
![2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B14351856.png)
